2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid

Photoelectron spectroscopy Electronic structure Strain energy

2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid (CAS 912342-30-4; molecular formula C₁₁H₁₀O₄; molecular weight 206.19 g/mol) is a dimethoxy-substituted benzocyclobutadiene derivative bearing a carboxylic acid at the 7-position of the bicyclo[4.2.0]octa-1,3,5,7-tetraene core. The compound belongs to the benzocyclobutene (BCB) family—strained-ring building blocks prized for their thermal electrocyclic ring-opening to reactive ortho-quinodimethane intermediates that participate in [4+2] cycloadditions.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 912342-30-4
Cat. No. B12609250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid
CAS912342-30-4
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=C2C=C(C2=C(C=C1)OC)C(=O)O
InChIInChI=1S/C11H10O4/c1-14-8-3-4-9(15-2)10-6(8)5-7(10)11(12)13/h3-5H,1-2H3,(H,12,13)
InChIKeyFGLBIYSNSGZAGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid (CAS 912342-30-4): Benzocyclobutadiene Scaffold Procurement Guide


2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid (CAS 912342-30-4; molecular formula C₁₁H₁₀O₄; molecular weight 206.19 g/mol) is a dimethoxy-substituted benzocyclobutadiene derivative bearing a carboxylic acid at the 7-position of the bicyclo[4.2.0]octa-1,3,5,7-tetraene core . The compound belongs to the benzocyclobutene (BCB) family—strained-ring building blocks prized for their thermal electrocyclic ring-opening to reactive ortho-quinodimethane intermediates that participate in [4+2] cycloadditions . Its tetraene framework (featuring a cyclobutadiene ring fused to benzene) distinguishes it from the more common benzocyclobutane (triene) scaffolds used in ivabradine synthesis, imparting a higher degree of unsaturation and a measurably different electronic profile, including an ionization energy of approximately 7.5 eV for the parent bicyclo[4.2.0]octa-1,3,5,7-tetraene system .

Why Generic Benzocyclobutene Carboxylic Acids Cannot Replace 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid in Procurement


Benzocyclobutene (BCB) carboxylic acids are not interchangeable building blocks. The 2,5-dimethoxy substitution pattern on the tetraene scaffold of CAS 912342-30-4 critically governs both the electronic activation of the aromatic ring and the thermal ring-opening temperature of the cyclobutene moiety, which dictates reaction compatibility with thermally sensitive downstream substrates . The tetraene (cyclobutadiene-fused) core introduces an additional endocyclic double bond absent in the saturated BCB or benzocyclobutane (triene) analogs such as 4,5-dimethoxybenzocyclobutene-1-carboxylic acid (CAS 41234-23-5) and 3,4-dimethoxybenzocyclobutene-1-carboxylic acid (CAS 81615-23-8), fundamentally altering the dienophilic vs. diene character in Diels-Alder manifolds . Furthermore, the carboxylic acid at the 7-position (as opposed to the 1- or 3-position in common analogs) provides a distinct vector for amide/ester conjugation that directly impacts the geometry of the resulting cycloadduct, making generic substitution a source of regioisomeric impurity and failed downstream coupling .

Quantitative Differentiation Evidence: 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid vs. Closest Analogs


Ionization Energy of the Tetraene Core vs. Triene (Benzocyclobutane) Core

The parent bicyclo[4.2.0]octa-1,3,5,7-tetraene (benzocyclobutadiene) scaffold exhibits a vertical ionization energy of 7.87 ± 0.02 eV and an adiabatic ionization energy of 7.5 eV, as measured by photoelectron spectroscopy . This is markedly lower than the ~8.5–9.0 eV typical of the saturated bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutane) system, reflecting the higher HOMO energy arising from the anti-aromatic cyclobutadiene ring. The 2,5-dimethoxy substitution on CAS 912342-30-4 is expected to further lower the ionization energy by an estimated 0.3–0.5 eV through electron-donating mesomeric effects, making this compound a substantially more reactive dienophile in inverse-electron-demand Diels-Alder cycloadditions compared to its triene analogs.

Photoelectron spectroscopy Electronic structure Strain energy Building block reactivity

2,5-Dimethoxy Substitution Pattern vs. 3,4- and 4,5-Dimethoxy Isomers: Regiochemical Encoding for Downstream Cycloaddition

Benzocyclobutenes undergo thermal conrotatory ring-opening at temperatures between 120 °C and 220 °C to generate ortho-quinodimethane (o-QDM) intermediates. Electron-donating methoxy substituents lower the ring-opening temperature; a 1-cyano-3,6-dimethoxybenzocyclobutene analog is reported to undergo Diels-Alder cycloaddition at 120–150 °C, compared to ~180 °C for the unsubstituted BCB . The 2,5-dimethoxy pattern on CAS 912342-30-4 places the methoxy groups in a para-relationship on the benzene ring, generating a symmetrically activated o-QDM that favors endo transition states with electron-deficient dienophiles. In contrast, the 3,4-dimethoxy pattern (CAS 81615-23-8) and 4,5-dimethoxy pattern (CAS 41234-23-5) produce unsymmetrically activated o-QDMs that yield regioisomeric mixtures with unsymmetrical dienophiles . The carboxylic acid at the 7-position of the cyclobutene ring further directs the approach trajectory of dienophiles through hydrogen-bonding interactions.

Regioselectivity Diels-Alder cycloaddition ortho-Quinodimethane Benzocyclobutene thermolysis

Carboxylic Acid at the 7-Position vs. 1-Position: Divergent Coupling Vectors in Amide/Peptide Conjugation

The carboxylic acid group in CAS 912342-30-4 is located at the 7-position of the bicyclo[4.2.0]octa-1,3,5,7-tetraene framework, directly attached to the cyclobutadiene ring. This contrasts with the commercially dominant 1-benzocyclobutenecarboxylic acid (CAS 14381-41-0) and 4-carboxylbenzocyclobutene (CAS 875-94-5), where the carboxyl group is attached to the benzene ring . In the McLean et al. 2006 J. Med. Chem. study, the benzocyclobutene scaffold with an aminomethyl group at the cyclobutene ring position (analogous to the 7-position in CAS 912342-30-4) produced compounds with a Ki of 0.26 nM at the human 5-HT₂A receptor when elaborated to TCB-2 . The carboxylic acid at the 7-position provides a vector for amide bond formation that projects the coupled moiety perpendicular to the plane of the aromatic ring, a geometry that is fundamentally different from the in-plane projection of 1-position carboxylic acids and is critical for matching the conformational constraints of target binding pockets.

Amide coupling Medicinal chemistry building block Conformational restriction Vector geometry

Tetraene vs. Triene Scaffold: Dienophilic vs. Diene Reactivity in Cycloaddition Manifolds

The bicyclo[4.2.0]octa-1,3,5,7-tetraene scaffold of CAS 912342-30-4 contains a cyclobutadiene ring that functions primarily as a dienophile in Diels-Alder reactions, reacting with electron-rich dienes such as cyclopentadiene and diphenylisobenzofuran . In contrast, the saturated bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutane) scaffold and its carboxylic acid derivatives (e.g., CAS 14381-41-0) undergo thermal ring-opening to generate an ortho-quinodimethane that acts as the diene component . This fundamental reversal of electronic character—from dienophile (tetraene) to diene precursor (triene)—means that CAS 912342-30-4 enables orthogonal cycloaddition strategies unavailable to triene-based BCB building blocks. The tetraene scaffold also exhibits a propensity for dimerization via [2+2] cycloaddition of the cyclobutadiene ring, a reactivity mode absent in triene analogs .

Pericyclic reaction Dienophile Benzocyclobutadiene Cycloaddition orthogonality

Optimal Application Scenarios for 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid Procurement


Synthesis of Conformationally Restricted GPCR Ligands via 7-Carboxamide Derivatives

The 7-position carboxylic acid of CAS 912342-30-4 enables direct amide coupling to generate a library of conformationally restricted analogs, following the precedent established by McLean et al. (2006) wherein the analogous 7-aminomethylbenzocyclobutene derivative TCB-2 achieved a Ki of 0.26 nM at the 5-HT₂A receptor . The tetraene scaffold's pre-organized geometry constrains the pendant amine/amide into a bioactive conformation that mimics the receptor-bound state of flexible phenethylamine ligands, offering an 8-fold potency gain over the parent flexible compound 2C-B (Ki = 2.0 nM). This scenario is directly applicable to medicinal chemistry programs targeting serotonin, dopamine, and adrenergic GPCRs where conformational restriction is a validated strategy for improving potency and subtype selectivity.

Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation with Electron-Rich Dienes

The tetraene (cyclobutadiene-fused) scaffold of CAS 912342-30-4 functions as an electron-deficient dienophile with a measured electron affinity of 0.321 ± 0.050 eV for the parent system , and the 2,5-dimethoxy substitution further enhances this character through mesomeric polarization. When reacted with electron-rich dienes such as cyclopentadiene or 1-methoxy-1,3-butadiene at temperatures between 25 °C and 80 °C, the compound undergoes IEDDA cycloaddition to form bicyclo[2.2.2]octadiene-fused products. This reactivity is orthogonal to the conventional thermal ring-opening/Diels-Alder pathway of triene BCB building blocks, enabling sequential double-cycloaddition strategies for constructing pentacyclic frameworks in a single synthetic operation.

ortho-Quinodimethane Generation at Reduced Temperature for Thermally Sensitive Substrates

The 2,5-dimethoxy substitution on the tetraene scaffold of CAS 912342-30-4 is predicted to lower the electrocyclic ring-opening temperature to approximately 120–150 °C, based on the documented effect of methoxy groups on related 3,6-dimethoxybenzocyclobutene systems . This 30–60 °C reduction in activation temperature relative to unsubstituted BCB carboxylic acids (~180 °C) allows the in situ generation of ortho-quinodimethane intermediates in refluxing toluene (110 °C) rather than requiring higher-boiling solvents such as mesitylene or 1,2-dichlorobenzene. This is a critical advantage when the trapping dienophile or the desired cycloadduct contains thermally labile functional groups (e.g., azides, β-lactams, or epoxides) that would degrade under higher-temperature conditions.

Single-Regioisomer Cycloaddition for Library Synthesis and Scale-Up

The symmetrical 2,5-dimethoxy substitution pattern on CAS 912342-30-4 generates a C₂-symmetric ortho-quinodimethane intermediate upon thermal ring-opening, ensuring that cycloaddition with unsymmetrical dienophiles yields a single regioisomeric product . This contrasts with the 3,4-dimethoxy and 4,5-dimethoxy isomers (CAS 81615-23-8 and CAS 41234-23-5), which produce regioisomeric mixtures requiring chromatographic separation. For medicinal chemistry library synthesis or process-scale preparation, the elimination of regioisomer separation reduces purification burden, increases isolated yield by an estimated 15–30% (avoiding mechanical losses from chromatography), and ensures batch-to-batch consistency in the stereochemical and regiochemical purity of downstream products.

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